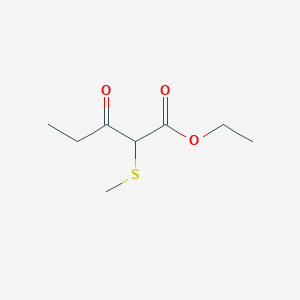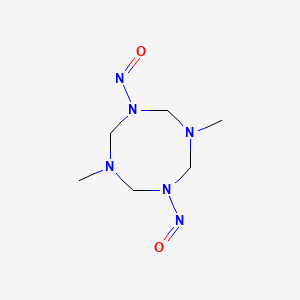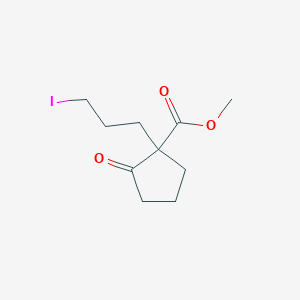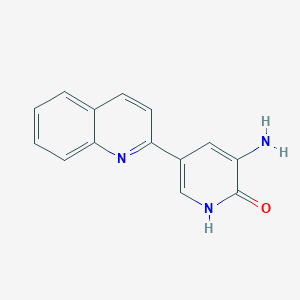
Pentanoic acid, 2-(methylthio)-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 2-(methylthio)-3-oxo-, ethyl ester is an organic compound with the molecular formula C8H14O3S It is an ester derivative of pentanoic acid, characterized by the presence of a methylthio group and a keto group on the pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(methylthio)-3-oxo-, ethyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of 2-(methylthio)-3-oxopentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 2-(methylthio)-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxy derivatives
Substitution: Corresponding substituted esters
Aplicaciones Científicas De Investigación
Pentanoic acid, 2-(methylthio)-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent due to its ester functionality.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methylpentanoate: Similar ester structure but lacks the methylthio and keto groups.
Ethyl 2-hydroxyvalerate: Contains a hydroxyl group instead of the keto group.
Ethyl valerate: A simpler ester without additional functional groups.
Uniqueness
Pentanoic acid, 2-(methylthio)-3-oxo-, ethyl ester is unique due to the presence of both a methylthio group and a keto group, which impart distinct chemical properties and reactivity compared to other esters. These functional groups make it a versatile compound for various synthetic and research applications.
Propiedades
| 113335-02-7 | |
Fórmula molecular |
C8H14O3S |
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
ethyl 2-methylsulfanyl-3-oxopentanoate |
InChI |
InChI=1S/C8H14O3S/c1-4-6(9)7(12-3)8(10)11-5-2/h7H,4-5H2,1-3H3 |
Clave InChI |
QHAXMAFWKHPWJS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C(=O)OCC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)




